Rhodium(III) oxide hydrate

説明

It appears as a dark grey, odorless powder and is known for its insolubility in water and other common solvents . This compound is of significant interest due to its unique properties and applications in various scientific and industrial fields.

Synthetic Routes and Reaction Conditions:

High-Temperature Oxidation: Rhodium(III) oxide hydrate can be synthesized by treating rhodium(III) chloride with oxygen at high temperatures.

Fusion with Potassium Hydrogen Sulfate: Rhodium metal powder is fused with potassium hydrogen sulfate, followed by the addition of sodium hydroxide, which results in hydrated rhodium oxide.

Oxygen Plasma Exposure: Thin films of rhodium oxide can be produced by exposing a rhodium layer to oxygen plasma.

Hydrothermal Synthesis: Nanoparticles of rhodium oxide can be produced through hydrothermal synthesis.

Industrial Production Methods:

- The industrial production of this compound typically involves the high-temperature oxidation of rhodium metal or its compounds under controlled conditions to ensure the desired purity and properties .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often serving as a catalyst in various organic reactions.

Reduction: It can be reduced to metallic rhodium under specific conditions.

Substitution: this compound can participate in substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen, hydrogen peroxide.

Reducing Agents: Hydrogen gas, carbon monoxide.

Reaction Conditions: High temperatures, controlled atmospheres, and specific pH levels.

Major Products:

Oxidation Products: Various organic compounds, depending on the specific reaction.

Reduction Products: Metallic rhodium.

Substitution Products: Complex rhodium compounds.

科学的研究の応用

Rhodium(III) oxide hydrate has a wide range of applications in scientific research:

Photocatalysis: It is employed in the preparation of metal oxide photocatalysts for hydrogen production.

Material Science: this compound is used as a precursor to prepare rhodium-doped potassium niobate single crystals.

Optics and Photonics: this compound is used in creating high-reflectance coatings for optical equipment and fiber optics.

作用機序

The mechanism by which rhodium(III) oxide hydrate exerts its effects is primarily through its catalytic properties. It facilitates various chemical reactions by lowering the activation energy and providing an active surface for the reactants to interact. The molecular targets and pathways involved include:

Catalytic Sites: The surface of this compound provides active sites for catalytic reactions.

Electron Transfer: It facilitates electron transfer processes, which are crucial in oxidation and reduction reactions.

類似化合物との比較

Rhodium(IV) oxide: Another oxide of rhodium with different oxidation states and properties.

Rhodium-platinum oxide: A mixed oxide with unique catalytic properties.

Comparison:

Uniqueness: Rhodium(III) oxide hydrate is unique due to its specific oxidation state and the ability to form hydrated compounds, which are not common in other rhodium oxides.

Catalytic Efficiency: It exhibits high catalytic efficiency in specific organic reactions compared to other rhodium oxides.

This compound stands out due to its versatile applications and unique properties, making it a valuable compound in various scientific and industrial fields.

生物活性

Rhodium(III) oxide hydrate (Rh₂O₃·nH₂O) is an inorganic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and catalysis. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of Rhodium(III) Compounds

Rhodium(III) compounds, including this compound, are known for their unique electronic properties and ability to form stable complexes with various ligands. These properties make them suitable candidates for therapeutic applications, particularly in cancer treatment and anti-inflammatory therapies.

Mechanisms of Biological Activity

-

Inhibition of Nitric Oxide Production :

Rhodium(III) complexes have been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages. This inhibition is mediated through the down-regulation of nuclear factor-κB (NF-κB) activity, a key transcription factor involved in inflammatory responses. By reducing NO production, these complexes may help mitigate inflammation and related pathologies . -

Anticancer Properties :

Recent studies have highlighted the anticancer potential of rhodium complexes. For instance, certain rhodium(III) complexes exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structure-activity relationship (SAR) of these compounds suggests that modifications in ligand structures can significantly enhance their biological efficacy . -

Antioxidant Activity :

This compound has also been investigated for its antioxidant properties. By scavenging free radicals, it may protect cells from oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders .

Case Study 1: Inhibition of Angiogenesis

A study demonstrated that a cyclometalated rhodium(III) complex inhibited angiogenic activity in human umbilical vein endothelial cells (HUVECs). The endothelial tube formation assay revealed that the complex effectively reduced tube formation, indicating potential applications in anti-angiogenic therapies for cancer treatment .

Case Study 2: Cytotoxicity Against Cancer Cells

Research focusing on the cytotoxicity of rhodium(III) complexes showed significant activity against several cancer cell lines, including breast and prostate cancer cells. The study indicated that specific structural features of the rhodium complexes contribute to their effectiveness as anticancer agents .

Comparative Data on Biological Activities

The following table summarizes the biological activities associated with different rhodium complexes, including this compound:

| Rhodium Complex | Biological Activity | Mechanism |

|---|---|---|

| This compound | Inhibition of NO production | NF-κB pathway inhibition |

| Cyclometalated Rh complex | Anti-angiogenic activity | Inhibition of endothelial tube formation |

| Organometallic Rh complex | Cytotoxicity against cancer cells | Induction of apoptosis |

| Rhodium porphyrin complex | Antioxidant activity | Free radical scavenging |

Research Findings

Recent advances have shown that rhodium complexes can serve as versatile agents in drug development due to their unique structural characteristics and ability to interact with biological systems. The exploration of their biological activities has led to promising findings regarding their potential as therapeutic agents.

- Structure-Activity Relationships : The effectiveness of rhodium complexes is influenced by their oxidation states (+1, +2, +3), geometries (monomer or dimer), and the nature of coordinating ligands. These factors play crucial roles in determining their biological activities .

- Catalytic Properties : Beyond therapeutic uses, rhodium oxides are also recognized for their catalytic properties in various chemical reactions, including hydroformylation and hydrogenation processes. This dual functionality enhances their appeal in both industrial and pharmaceutical applications .

特性

IUPAC Name |

oxygen(2-);rhodium(3+);hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O.3O.2Rh/h1H2;;;;;/q;3*-2;2*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSSUISWUFBWCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

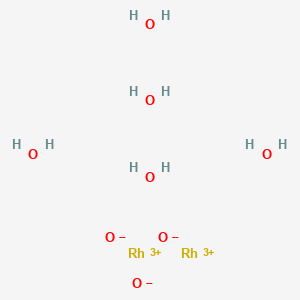

O.[O-2].[O-2].[O-2].[Rh+3].[Rh+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O4Rh2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.825 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。